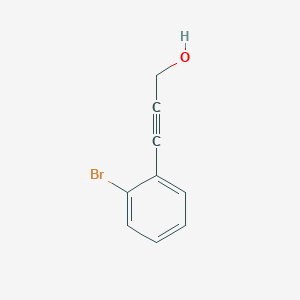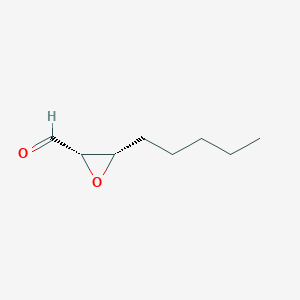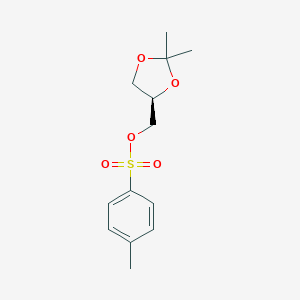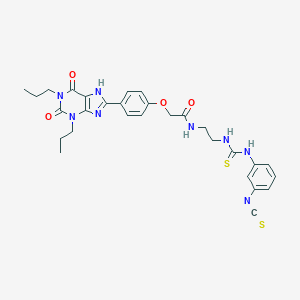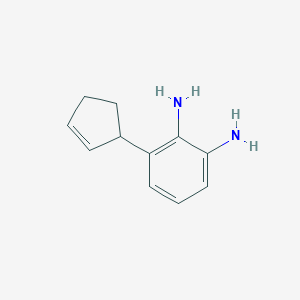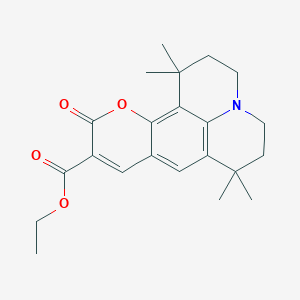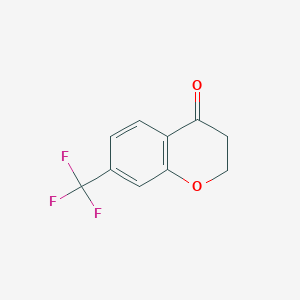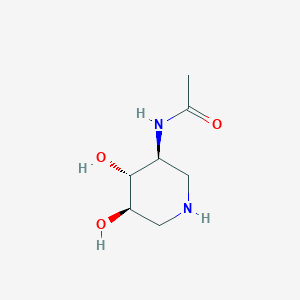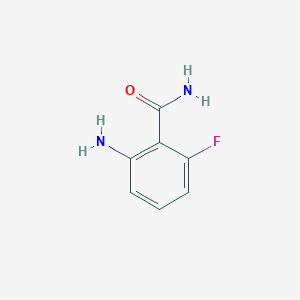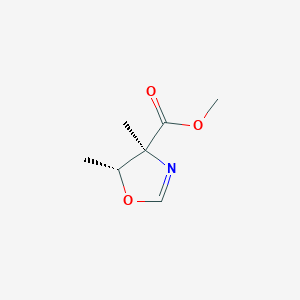
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate, also known as MDCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDCC is a derivative of oxazole, a five-membered aromatic heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. MDCC has a unique molecular structure that makes it an ideal candidate for various research applications.
Mécanisme D'action
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate is a fluorescent molecule that exhibits excitation and emission wavelengths in the visible range. The mechanism of action of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate involves the interaction of its fluorophore with the target molecule. When (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate interacts with a target molecule, it undergoes a conformational change that results in an increase in its fluorescence intensity.
Effets Biochimiques Et Physiologiques
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been shown to have minimal effects on biochemical and physiological processes in cells and organisms. It is non-toxic and does not interfere with cellular metabolism or function. This makes (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate an ideal probe for studying biological processes without disrupting normal cellular activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate in lab experiments include its high sensitivity, specificity, and ease of use. (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate can be used to detect low concentrations of proteins and nucleic acids in biological samples. However, the limitations of using (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate include its susceptibility to photobleaching and its limited spectral range.
Orientations Futures
There are several future directions for the use of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate in scientific research. One potential application is the development of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate-based biosensors for the detection of specific biomolecules in complex biological samples. Another potential application is the use of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate as a tool for studying protein-protein interactions and protein conformational changes. Additionally, the development of new (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate derivatives with improved properties and spectral ranges could further expand its applications in scientific research.
Méthodes De Synthèse
The synthesis of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate involves the reaction of 4,5-dimethyl-4,5-dihydrooxazole-2-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of proteins and nucleic acids in biological samples. (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has also been used as a substrate for enzymes such as esterases and proteases, which can catalyze the hydrolysis of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate to produce a fluorescent product.
Propriétés
Numéro CAS |
120133-99-5 |
|---|---|
Nom du produit |
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate |
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
methyl (4S,5R)-4,5-dimethyl-5H-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-5-7(2,6(9)10-3)8-4-11-5/h4-5H,1-3H3/t5-,7+/m1/s1 |
Clé InChI |
FFWVNFXQTMTMJC-VDTYLAMSSA-N |
SMILES isomérique |
C[C@@H]1[C@@](N=CO1)(C)C(=O)OC |
SMILES |
CC1C(N=CO1)(C)C(=O)OC |
SMILES canonique |
CC1C(N=CO1)(C)C(=O)OC |
Synonymes |
4-Oxazolecarboxylicacid,4,5-dihydro-4,5-dimethyl-,methylester,(4S-trans)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



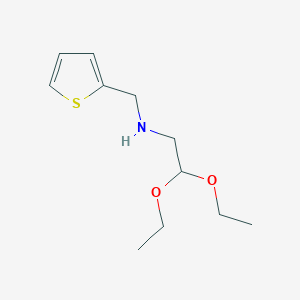
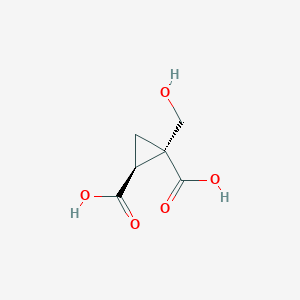
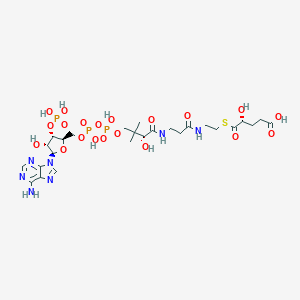
![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)
